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molecular formula C5H9N B1218662 2-Methyl-1-pyrroline CAS No. 872-32-2

2-Methyl-1-pyrroline

Cat. No. B1218662
M. Wt: 83.13 g/mol
InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200002B2

Procedure details

To a solution of 5-methyl-3,4-dihydro-2H-pyrrole (2.50 g, 30.0 mmol) in CCl4 (100 mL) was added N-chlorosuccinimide (32.00 g, 240 mmol), and the mixture was then heated to reflux for 72 hours. The reaction mixture was cooled to 0° C. The formed precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (100 mL), followed by the addition of sodium methoxide (9.80 g, 180 mmol). The resulting suspension was heated to reflux and stirred for 1.5 h. The solvent was evaporated, and the residue was suspended in ether. The solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and 2 M HCl (100 mL). The biphasic solution was stirred for 10 min. The organic layer was separated, dried over MgSO4, filtered and evaporated. The crude oil was subjected to chromatography purification on silica gel eluting with EtOAc and Hexanes to afford the title compound (2.5 g, 52%) as an orange solid. MS (ES+) C6H6ClNO2 requires: 159. found: 160 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C[CH2:4][CH2:5][N:6]=1.ClN1[C:12](=[O:13])CCC1=O.C[O-:16].[Na+].[C:18]([Cl:22])(Cl)(Cl)Cl>>[Cl:22][C:18]1[CH:1]=[CH:2][NH:6][C:5]=1[C:4]([O:13][CH3:12])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1CCCN1
Name
Quantity
32 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
sodium methoxide
Quantity
9.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
STIRRING
Type
STIRRING
Details
The biphasic solution was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude oil was subjected to chromatography purification on silica gel eluting with EtOAc and Hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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